molecular formula C10H8F2N2S B13457254 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B13457254
M. Wt: 226.25 g/mol
InChI Key: GFGIUHFSINVLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-difluoroaniline with α-bromoacetone in the presence of a base to form the intermediate 2,4-difluorophenyl-2-bromoacetone. This intermediate then undergoes cyclization with thiourea to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Brominated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Lacks the methyl group at the 5-position.

    4-(2,4-Difluorophenyl)-5-ethyl-1,3-thiazol-2-amine: Contains an ethyl group instead of a methyl group.

    4-(2,4-Difluorophenyl)-5-phenyl-1,3-thiazol-2-amine: Contains a phenyl group at the 5-position.

Uniqueness

The presence of the methyl group at the 5-position in 4-(2,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F2N2S/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H2,13,14)

InChI Key

GFGIUHFSINVLBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.